N-Benzo[1,3]dioxol-5-ylmethyl-2-benzylsulfanyl-acetamide
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Overview
Description
N-Benzo[1,3]dioxol-5-ylmethyl-2-benzylsulfanyl-acetamide is an organic compound that features a benzodioxole ring fused with a benzylsulfanyl-acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzo[1,3]dioxol-5-ylmethyl-2-benzylsulfanyl-acetamide typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Benzylsulfanyl Group: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis to yield benzylsulfanyl.
Acetamide Formation: The final step involves the reaction of benzylsulfanyl with chloroacetyl chloride in the presence of a base, followed by reaction with the benzodioxole derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Benzo[1,3]dioxol-5-ylmethyl-2-benzylsulfanyl-acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-Benzo[1,3]dioxol-5-ylmethyl-2-benzylsulfanyl-acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-Benzo[1,3]dioxol-5-ylmethyl-2-naphthalen-1-yl-acetamide
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline
Uniqueness
N-Benzo[1,3]dioxol-5-ylmethyl-2-benzylsulfanyl-acetamide stands out due to its unique combination of a benzodioxole ring and a benzylsulfanyl-acetamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H17NO3S |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-benzylsulfanylacetamide |
InChI |
InChI=1S/C17H17NO3S/c19-17(11-22-10-13-4-2-1-3-5-13)18-9-14-6-7-15-16(8-14)21-12-20-15/h1-8H,9-12H2,(H,18,19) |
InChI Key |
JATPFFVJBFWCJG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSCC3=CC=CC=C3 |
Origin of Product |
United States |
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